molecular formula C29H56N10O7 B7886743 H-Ser-D-Leu-aIle-Gly-Arg-Leu-NH2

H-Ser-D-Leu-aIle-Gly-Arg-Leu-NH2

Cat. No.: B7886743
M. Wt: 656.8 g/mol
InChI Key: SGPMJRPYYIJZPC-GBQYIURDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Ser-D-Leu-aIle-Gly-Arg-Leu-NH2 is a synthetic peptide composed of seven amino acids: serine, D-leucine, allo-isoleucine, glycine, arginine, and leucine. This peptide is known for its role as a proteinase-activated receptor 2 (PAR-2) agonist, which is significant in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ser-D-Leu-aIle-Gly-Arg-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

H-Ser-D-Leu-aIle-Gly-Arg-Leu-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine results in serine oxide, while substitution reactions yield modified peptides with altered amino acid sequences .

Scientific Research Applications

H-Ser-D-Leu-aIle-Gly-Arg-Leu-NH2 has several scientific research applications:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Acts as a PAR-2 agonist, influencing various cellular processes.

    Medicine: Investigated for its potential therapeutic effects in conditions involving PAR-2, such as inflammation and pain.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

H-Ser-D-Leu-aIle-Gly-Arg-Leu-NH2 exerts its effects by binding to and activating proteinase-activated receptor 2 (PAR-2). This activation triggers a cascade of intracellular signaling pathways, including the activation of G-proteins and subsequent downstream effectors like phospholipase C (PLC) and protein kinase C (PKC). These pathways lead to various cellular responses, such as inflammation, pain modulation, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Ser-D-Leu-aIle-Gly-Arg-Leu-NH2 is unique due to its specific sequence and stereochemistry, which confer distinct biological activities and receptor binding properties. Its role as a PAR-2 agonist makes it valuable in research focused on inflammation and pain pathways .

Properties

IUPAC Name

(2S,3R)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H56N10O7/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34)/t17-,18+,19+,20+,21-,23+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPMJRPYYIJZPC-GBQYIURDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H56N10O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.